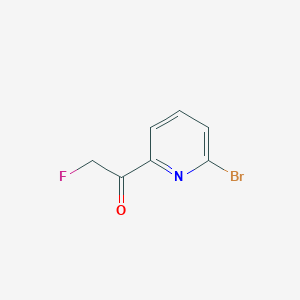

1-(6-Bromopyridin-2-yl)-2-fluoroethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJONGCUDXVYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halogenated Pyridine Derivatives in Synthetic Organic Chemistry

Halogenated pyridine (B92270) derivatives are foundational building blocks in the synthesis of a vast array of functional organic molecules. nih.gov The pyridine ring itself is a ubiquitous scaffold found in numerous pharmaceuticals, agrochemicals, and materials. mountainscholar.orgnih.gov The introduction of a halogen atom, such as bromine, onto the pyridine core dramatically enhances its synthetic versatility. nih.gov

These halogenated heterocycles are crucial intermediates for several reasons. Firstly, the carbon-halogen bond serves as a reliable "handle" for a multitude of cross-coupling reactions, including Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the pyridine ring, as in 1-(6-Bromopyridin-2-yl)-2-fluoroethanone, provides a specific site for such transformations, enabling the construction of more complex molecular architectures.

Secondly, the electronic properties of the pyridine ring are significantly influenced by halogen substituents. Pyridine is an electron-deficient aromatic system, which makes it less reactive in classical electrophilic aromatic substitution reactions but more susceptible to nucleophilic aromatic substitution. nih.gov Halogenation strategies are therefore critical and have been the subject of extensive research to control the regioselectivity of functionalization. nih.govnih.govchemrxiv.org The ability to selectively install a halogen at a specific position (such as the 6-position in the title compound) is vital for directing subsequent synthetic steps and accessing specific isomers required for drug development and other applications. nih.govchemrxiv.org

Table 1: Key Synthetic Applications of Halogenated Pyridines

| Reaction Type | Purpose | Reference |

|---|---|---|

| Suzuki Coupling | Forms C-C bonds with boronic acids/esters | nih.gov |

| Buchwald-Hartwig Amination | Forms C-N bonds with amines | nih.govrsc.org |

| Sonogashira Coupling | Forms C-C bonds with terminal alkynes | chemicalbook.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of halide by a nucleophile | nih.gov |

| Metalation-Halogenation | Directed functionalization of C-H bonds | nih.gov |

Significance of α Fluoro Ketone Moieties in Modern Organic Synthesis and Medicinal Chemistry

The α-fluoro ketone moiety is a privileged structural motif, particularly in the field of medicinal chemistry. The incorporation of a fluorine atom adjacent to a carbonyl group imparts unique chemical and biological properties to a molecule. nih.govnih.gov Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet its electronic influence is profound. tandfonline.com

One of the most significant roles of α-fluoro ketones is as inhibitors of hydrolytic enzymes, especially serine and cysteine proteases. nih.govnih.gov The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by residues (like serine or cysteine) in an enzyme's active site. This can lead to the formation of a stable, covalent hemiacetal or hemiketal adduct, effectively inactivating the enzyme. This mechanism of irreversible or slowly reversible inhibition makes α-fluoro ketones highly potent and specific enzyme inhibitors. nih.gov

Peptidyl fluoromethyl ketones (FMKs) have been extensively developed as chemical probes to study cellular processes and as potential therapeutic agents for a range of diseases, including cancer and viral infections. nih.govnih.govmdpi.com The fluorinated moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a compound's binding affinity to its target protein. tandfonline.com However, the development of some mono-fluoromethyl ketone-based drugs has been hampered by potential in vivo conversion to toxic fluoroacetate. nih.gov

Table 2: Attributes of the α-Fluoro Ketone Moiety in Medicinal Chemistry

| Property | Consequence | Application Area | Reference |

|---|---|---|---|

| Increased Carbonyl Electrophilicity | Enhanced reactivity towards nucleophiles | Covalent enzyme inhibition | nih.govnih.gov |

| C-F Bond Stability | Increased metabolic stability | Drug design, pharmacokinetics | tandfonline.com |

| Mimicry of Hydroxyl Group | Can form strong hydrogen bonds | Improving binding affinity | tandfonline.com |

| Bioisostere of Hydrogen | Minimal steric perturbation | Modifying physicochemical properties | tandfonline.com |

Overview of the Academic Research Landscape Pertaining to Pyridine Based α Fluoro Ketones

Strategies for the Construction of the 6-Bromopyridin-2-yl Core Structure

The formation of the key intermediate, 1-(6-bromopyridin-2-yl)ethanone, is a critical precursor to the final fluorinated product. Its synthesis can be approached by first establishing the brominated pyridine ring and then introducing the acetyl group, or vice versa.

The direct halogenation of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. youtube.com Such reactions often require high temperatures and can result in a mixture of products. youtube.com Therefore, regioselective methods are crucial for specifically targeting the 6-position.

One effective strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. While this may not directly yield a 6-bromo derivative, it opens pathways for functional group manipulation. A more direct approach for regioselective bromination involves using specific brominating agents and reaction conditions. For instance, Baran et al. have developed a method for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromide source under mild conditions. tcichemicals.com Another strategy is the use of tetrabutylammonium tribromide (TBATB), which has been shown to be an efficient and mild reagent for the regioselective bromination of various heterocyclic systems, offering high selectivity and good yields. nih.gov

In the context of preparing a 6-bromo-2-substituted pyridine, a common route is to start with a pre-functionalized pyridine, such as 2,6-dibromopyridine, and then selectively functionalize one of the bromine atoms.

The introduction of an acetyl group at the 2-position of a pyridine ring can be accomplished through several established organometallic methods. A widely used method is the acylation of a 2-pyridyl organometallic intermediate. For example, 2-acetylpyridine (B122185) can be prepared by the acylation of 2-bromopyridine (B144113) via the formation of a Grignard reagent. wikipedia.org

Alternatively, the reaction can proceed from a pyridine nitrile. The synthesis of 2-acetyl-5-bromopyridine (B154861) has been successfully achieved by reacting 5-bromo-2-pyridinecarbonitrile with the Grignard reagent methylmagnesium bromide. rsc.org This method is broadly applicable and could be adapted for the 6-bromo analogue by starting with 6-bromo-2-pyridinecarbonitrile.

A summary of potential synthetic routes to the key intermediate is presented below.

| Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 2,6-Dibromopyridine | n-BuLi, then N,N-dimethylacetamide | 1-(6-Bromopyridin-2-yl)ethanone | Halogen-Metal Exchange / Acylation |

| 6-Bromo-2-pyridinecarbonitrile | Methylmagnesium bromide | 1-(6-Bromopyridin-2-yl)ethanone | Grignard Reaction |

| 2-Acetylpyridine | N-bromosuccinimide (NBS) or Br2 | 1-(6-Bromopyridin-2-yl)ethanone | Electrophilic Bromination |

Methodologies for the Stereoselective and Regioselective Introduction of Fluorine at the α-Carbon of the Ethanone Group

Once the 1-(6-bromopyridin-2-yl)ethanone core is synthesized, the next critical step is the introduction of a fluorine atom onto the α-carbon of the acetyl group. This can be achieved through either direct or indirect fluorination pathways.

Direct α-fluorination of carbonyl compounds is a common method for synthesizing α-fluoroketones. This reaction typically involves the enol or enolate form of the ketone reacting with an electrophilic fluorine source. libretexts.org The acid-catalyzed tautomerization of the ketone forms a nucleophilic enol, which then attacks an electrophilic fluorinating agent. libretexts.org

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). The reaction is generally performed in an appropriate solvent, and the conditions can be tuned to optimize the yield of the monofluorinated product. Given the significant interest in fluorinated motifs in medicinal chemistry, various innovative methodologies for the α-fluorination of carbonyls have been developed. nih.gov

An alternative to direct fluorination is a two-step indirect approach. This method first involves the halogenation of the α-carbon with a more easily handled halogen, such as bromine, followed by a nucleophilic substitution with a fluoride (B91410) source.

First, the starting ketone, 1-(6-bromopyridin-2-yl)ethanone, undergoes α-bromination. This can be achieved using reagents like bromine in acetic acid to yield the intermediate 2-bromo-1-(6-bromopyridin-2-yl)ethanone. libretexts.orgnih.gov This α-bromo ketone then serves as a substrate for a Finkelstein-type reaction, where the bromine is displaced by fluoride. Common nucleophilic fluoride sources for this substitution include potassium fluoride (KF), often used with a phase-transfer catalyst, or tetrabutylammonium fluoride (TBAF). This pathway offers an alternative for substrates that may not be compatible with the conditions of direct electrophilic fluorination.

| Method | Key Reagents | Description | Advantages |

| Direct Fluorination | Electrophilic Fluorine Source (e.g., Selectfluor®, NFSI) | One-step reaction where the enolate of the ketone attacks the electrophilic fluorine. | Atom-economical, direct conversion. |

| Indirect Fluorination | 1. Brominating Agent (e.g., Br2) 2. Fluoride Source (e.g., KF, TBAF) | Two-step process involving α-bromination followed by nucleophilic substitution with fluoride. | Uses readily available reagents; avoids highly reactive electrophilic fluorine sources. |

Catalytic and Organometallic Approaches in Halogenated Pyridine Ketone Synthesis

The synthesis of halogenated pyridine ketones heavily relies on catalytic and organometallic chemistry to control regioselectivity and achieve efficient bond formation. As discussed, Grignard reagents are fundamental for introducing the acetyl moiety onto the pyridine ring. wikipedia.orgrsc.org The use of organolithium reagents through halogen-metal exchange is another powerful tool for creating a nucleophilic center on the pyridine ring, which can then be quenched with an acylating agent.

Transition metal catalysis, particularly with palladium and copper, plays a significant role in the functionalization of halogenated pyridines. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are extensively used to modify bromopyridines. chemicalbook.com While these are often used to add carbon-based substituents, the principles of catalytic activation of the carbon-bromine bond are central to modern synthetic strategies. For instance, a method for the synthesis of 1-(6-ethynyl-pyridin-2-yl)-ethanone starts from 1-(6-bromopyridin-2-yl)ethan-1-one using a palladium and copper co-catalyzed Sonogashira coupling. chemicalbook.com

Furthermore, copper-catalyzed reactions have been developed for the synthesis of halogenated pyridines, showcasing the versatility of transition metals in constructing these important heterocyclic scaffolds. acs.org These catalytic methods provide mild and efficient alternatives to traditional synthetic routes, often with superior functional group tolerance and selectivity.

Advanced Purification and Isolation Techniques for Target Compounds and Intermediates

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity, which is essential for subsequent applications. A combination of techniques is often employed to remove unreacted starting materials, reagents, and byproducts.

Initial Work-up:

Following the reaction, a standard aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane, ethyl acetate) and water or a mild aqueous acid/base solution to remove inorganic salts and water-soluble impurities. chemicalbook.com The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and concentrated under reduced pressure. chemicalbook.com

Chromatographic Methods:

Column chromatography is a fundamental technique for the purification of the target compound and its intermediates.

Silica (B1680970) Gel Chromatography: This is the most common method for purifying organic compounds. chemicalbook.com A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column. chemicalbook.com The components of the mixture separate based on their polarity, with less polar compounds eluting faster. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. For intermediates like 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one, a gradient of ethyl acetate (B1210297) in hexanes has been shown to be effective. chemicalbook.com

Flash Chromatography: This is a modification of traditional column chromatography that uses pressure to increase the flow rate of the eluent, leading to faster and more efficient separations. orgsyn.org

The choice of eluent is critical and is often determined empirically using thin-layer chromatography (TLC) to find a solvent system that provides good separation of the desired compound from impurities.

Crystallization:

If the target compound or an intermediate is a solid, recrystallization can be a highly effective purification method. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving the impurities in the solution.

Distillation:

For volatile liquid intermediates, distillation can be used for purification. This method separates components of a liquid mixture based on differences in their boiling points. Fractional distillation is used for separating liquids with close boiling points.

Advanced Techniques for Pyridine-Containing Compounds:

Pyridine and its derivatives can sometimes pose challenges during purification due to their basic nature.

Acid-Base Extraction: This technique can be used to separate basic pyridine compounds from non-basic impurities. The organic mixture is treated with an aqueous acid solution, which protonates the pyridine nitrogen, making it water-soluble. The aqueous layer containing the protonated pyridine can then be separated, and the pyridine can be regenerated by adding a base. google.com

Complexation: Pyridine derivatives can form complexes with metal salts like zinc chloride (ZnCl₂). lookchem.com This property can be exploited for purification by precipitating the pyridine as a complex, which can then be filtered and decomposed to recover the pure pyridine derivative. lookchem.com

The following table summarizes the purification techniques applicable to the synthesis of this compound and its intermediates:

| Technique | Description | Applicable to | Reference |

| Aqueous Work-up | Partitioning between an organic solvent and an aqueous solution to remove inorganic salts and water-soluble impurities. | Crude reaction mixtures | chemicalbook.com |

| Silica Gel Chromatography | Separation based on polarity using a silica gel stationary phase and a solvent mobile phase. | Target compound and intermediates | orgsyn.orgchemicalbook.com |

| Flash Chromatography | A faster version of column chromatography using pressure. | Target compound and intermediates | orgsyn.org |

| Crystallization | Purification of solids based on differential solubility. | Solid target compound or intermediates | lookchem.com |

| Distillation | Purification of liquids based on boiling point differences. | Volatile liquid intermediates | lookchem.com |

| Acid-Base Extraction | Separation of basic compounds from non-basic impurities. | Pyridine-containing compounds | google.com |

| Complexation | Purification via formation and decomposition of metal complexes. | Pyridine-containing compounds | lookchem.com |

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine substituent on the pyridine ring of this compound makes it a suitable substrate for such transformations.

Understanding Palladium-Mediated Transformations at the Bromine Substituent

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to functionalize aryl halides. researchgate.net The mechanism of these reactions at the bromine-substituted position of this compound is expected to follow the well-established catalytic cycle for palladium-catalyzed cross-coupling.

The catalytic cycle typically initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom bearing the bromine. The electron-withdrawing nature of the pyridine ring and the fluoroethanone moiety can influence the reactivity of the C-Br bond.

Following oxidative addition, the next step is transmetalation (in the case of Suzuki or similar reactions) or migratory insertion (in the case of Heck and Sonogashira reactions). In a Suzuki coupling, a boronic acid derivative, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base and solvent is crucial for the efficiency of this step.

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Illustrative data on the relative reactivity of different aryl bromides in palladium-catalyzed cross-coupling reactions is presented in the table below. While specific data for this compound is not available, the general trends can be inferred.

| Aryl Bromide | Relative Reactivity |

| Electron-rich Aryl Bromide | Slower |

| Electron-neutral Aryl Bromide | Moderate |

| Electron-poor Aryl Bromide | Faster |

Reactivity and Selectivity of the Fluoroethanone Moiety Under Coupling Conditions

The fluoroethanone moiety in this compound introduces both steric and electronic effects that can influence the cross-coupling reaction. The α-fluoro group is a strong electron-withdrawing group, which can further activate the C-Br bond towards oxidative addition.

However, the carbonyl group and the adjacent fluorine atom can also act as potential coordinating sites for the palladium catalyst. This coordination could either facilitate or hinder the reaction, depending on the specific ligand environment around the palladium center.

Under certain conditions, the enolizable proton α to the carbonyl group could potentially participate in side reactions. The basic conditions often employed in cross-coupling reactions could lead to enolate formation. While this might not directly interfere with the cross-coupling at the bromine position, it is a factor to consider when designing reaction conditions. The choice of a non-nucleophilic base can be critical to avoid unwanted side reactions at the carbonyl group.

Mechanistic Insights into Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl group of the fluoroethanone moiety is an electrophilic center and is susceptible to nucleophilic attack. The presence of the adjacent α-fluoro atom significantly enhances the electrophilicity of the carbonyl carbon due to the inductive effect of the fluorine atom.

Nucleophilic addition to the carbonyl group proceeds via the well-established Bürgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at an angle of approximately 107°. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the carbonyl group. nih.gov

The fate of the tetrahedral intermediate depends on the reaction conditions and the nature of the nucleophile. It can be protonated to form an alcohol (in the case of reduction with hydrides or addition of organometallic reagents), or it can collapse to regenerate the carbonyl group by expelling a leaving group in a nucleophilic acyl substitution reaction.

The α-fluoro atom can also influence the stereochemical outcome of nucleophilic additions to the carbonyl group, particularly in cases where a new stereocenter is formed. The steric bulk and the electronic properties of the fluorine atom can direct the incoming nucleophile to one face of the carbonyl group over the other.

Role of Halogen and Pyridine Nitrogen in Directing Reaction Pathways and Selectivity

The bromine atom and the pyridine nitrogen play crucial roles in directing the regioselectivity and reactivity of this compound in various chemical transformations.

The bromine atom, being a good leaving group, is the primary site for transition metal-catalyzed cross-coupling reactions. Its position at the 6-position of the pyridine ring is sterically accessible, which generally favors efficient oxidative addition.

The pyridine nitrogen has a significant electronic influence on the entire molecule. ijnrd.org As a heteroatom within the aromatic ring, it is more electronegative than carbon and withdraws electron density from the ring, making the ring electron-deficient. pearson.comnih.gov This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to metal catalysts or reagents. This coordination can have a profound impact on the reaction pathway. For instance, in palladium-catalyzed reactions, coordination of the pyridine nitrogen to the palladium center can influence the rate and selectivity of the cross-coupling reaction by altering the electronic properties and the steric environment of the catalyst. This directing effect can be particularly important in reactions where multiple reactive sites are present. In some cases, this coordination can lead to the formation of stable palladacycles, which can either be key intermediates or catalyst deactivation products.

The interplay between the directing effects of the bromine atom and the pyridine nitrogen, coupled with the electronic influence of the fluoroethanone moiety, makes this compound a versatile substrate for a range of chemical transformations, allowing for the selective functionalization at different positions of the molecule.

Advanced Spectroscopic Characterization and Structural Analysis for 1 6 Bromopyridin 2 Yl 2 Fluoroethanone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 1-(6-bromopyridin-2-yl)-2-fluoroethanone, a detailed analysis of its 1H, 13C, and 19F NMR spectra would provide invaluable information regarding its electronic and structural properties.

Detailed 1H, 13C, and 19F NMR Chemical Shift and Coupling Constant Analysis

1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring and the methylene (B1212753) group adjacent to the fluorine atom. The pyridine ring protons would likely appear as a complex multiplet system due to spin-spin coupling. The methylene protons (-CH2F) would present as a doublet due to coupling with the adjacent fluorine atom.

13C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would resonate at a characteristic downfield chemical shift. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the bromo and acyl substituents. The methylene carbon would be split into a doublet due to coupling with the fluorine atom.

19F NMR: The fluorine NMR spectrum would be the simplest, showing a triplet for the single fluorine atom due to coupling with the two adjacent methylene protons. The chemical shift would be indicative of the electronic environment of the fluorine atom.

A comprehensive analysis of the coupling constants (J-values) between these nuclei would provide further structural confirmation.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Pyridine H | 7.5 - 8.5 | m | - |

| -CH2F | 4.5 - 5.5 | d | 2JHF ≈ 45-50 |

| Pyridine C | 120 - 155 | s, d | - |

| C=O | 190 - 200 | s | - |

| -CH2F | 80 - 90 | d | 1JCF ≈ 170-180 |

| 19F | -220 to -230 | t | 2JFH ≈ 45-50 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals for the pyridine ring and the methylene group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The expected monoisotopic mass would be calculated, and the measured mass from the HRMS experiment would be compared to this value with a high degree of accuracy (typically within a few parts per million).

Furthermore, by analyzing the fragmentation pattern in the mass spectrum (e.g., through MS/MS experiments), the connectivity of the molecule can be further corroborated. Expected fragmentation pathways could include the loss of a fluorine atom, a carbonyl group, or cleavage of the bond between the pyridine ring and the keto-fluoroethyl side chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C=O (Ketone) | 1690 - 1710 | Strong |

| C-F (Aliphatic) | 1000 - 1100 | Strong |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-Br | 500 - 600 | Medium |

The precise positions of these bands would provide insight into the electronic structure of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

The resulting crystal structure would reveal the conformation of the keto-fluoroethyl side chain relative to the pyridine ring. It would also provide information on any intermolecular interactions, such as halogen bonding or π-stacking, that might be present in the crystal lattice. This detailed structural data is invaluable for understanding the physical and chemical properties of the compound.

Theoretical and Computational Chemistry Studies of 1 6 Bromopyridin 2 Yl 2 Fluoroethanone

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(6-Bromopyridin-2-yl)-2-fluoroethanone, these methods could provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A typical study on this compound would begin with geometry optimization, where the most stable three-dimensional arrangement of its atoms (the ground state geometry) is calculated. This process would yield precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a range of electronic properties could be calculated. These would include the total energy, dipole moment, and orbital energies, which are crucial for understanding the molecule's polarity and stability.

A Molecular Electrostatic Potential (MEP) map would be essential for understanding the reactive behavior of this compound. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, one would expect negative potential around the oxygen and nitrogen atoms and the fluorine atom, indicating likely sites for interaction with electrophiles. The analysis of charge distribution, often using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, further clarifying the electronic landscape of the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack, respectively.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the C-C bond between the pyridine (B92270) ring and the carbonyl group in this compound, can exist in different spatial arrangements called conformers. Conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface (PES). libretexts.orgnih.gov This analysis would identify the most stable conformer(s) (energy minima) and the energy barriers (transition states) between them, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. For this compound, theoretical calculations could predict:

NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would provide a predicted spectrum that could be compared with experimental data for structural verification. mdpi.comresearchgate.net

IR Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the molecule's infrared (IR) spectrum. mdpi.com Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, C-F stretch, pyridine ring vibrations), aiding in the assignment of experimental IR bands.

Application of Implicit and Explicit Solvation Models for Reaction Environment Effects

Chemical reactions are typically carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational solvation models are used to account for these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient for estimating how a solvent might affect the geometry and electronic properties of this compound.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. youtube.com While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which could be critical for understanding the behavior of the target molecule in protic solvents.

Synthetic Applications and Derivatization Strategies of 1 6 Bromopyridin 2 Yl 2 Fluoroethanone

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The strategic placement of a bromine atom on the pyridine (B92270) ring and a fluorine atom adjacent to the carbonyl group makes 1-(6-bromopyridin-2-yl)-2-fluoroethanone a highly useful precursor for the construction of more elaborate molecular architectures. Its utility is particularly evident in its engagement in various cross-coupling reactions and the chemical manipulation of its α-fluoro ketone functionality.

Engagement in Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The bromine atom at the 6-position of the pyridine ring serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-acetyl-6-bromopyridine (B57736) provides a strong indication of its utility. For instance, 2-bromopyridine (B144113) derivatives readily participate in Suzuki-Miyaura reactions with various aryl boronic acids, demonstrating the feasibility of this transformation. researchgate.net A general protocol for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, highlighting the broad applicability of this reaction to pyridine-containing compounds. nih.gov The reaction typically involves a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or toluene. The presence of the α-fluoro ketone moiety is generally tolerated under these mild conditions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org This reaction is particularly useful for introducing alkynyl functionalities into organic molecules. The bromo-substituted pyridine ring of this compound is an excellent substrate for this transformation. Studies on similar 2-amino-3-bromopyridines have shown efficient Sonogashira coupling with a variety of terminal alkynes under mild conditions. scirp.org The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine, which often also serves as the solvent. soton.ac.uklibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules, including unsymmetrical 2,2'-bipyridines from 2-bromopyridine. The general applicability of Negishi coupling to bromopyridine derivatives suggests that this compound would be a suitable substrate for forming new carbon-carbon bonds.

Below is an interactive data table summarizing typical conditions for these palladium-catalyzed reactions with related bromopyridine substrates.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Typical Substrates | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Dioxane, Toluene | Arylboronic acids | researchgate.netnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes | scirp.orgsoton.ac.uk |

| Negishi | NiCl₂(dppe), Pd(PPh₃)₄ | dppe | - | THF, DMF | Organozinc reagents | wikipedia.org |

Transformations Involving the α-Fluoro Ketone Moiety for New Functional Groups

The α-fluoro ketone moiety is a reactive functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of the parent molecule. The presence of the fluorine atom significantly influences the reactivity of the adjacent carbonyl group and the α-carbon.

The selective hydrodefluorination of α-fluoroketones is a challenging but valuable transformation. whiterose.ac.uk Biocatalytic approaches using transaminases have shown promise in achieving this under mild conditions. whiterose.ac.uk The carbonyl group itself can undergo various reactions. For instance, reduction of the ketone would yield a secondary alcohol, which can be a precursor for further derivatization. The α-fluoro ketone can also participate in reactions to form heterocyclic structures. The synthesis of β-fluoro-α,β-unsaturated amides has been demonstrated from related trifluoromethyl ketones, suggesting that similar transformations could be applied to this compound. nih.gov Furthermore, the synthesis of α-fluoroketones can be achieved through various methods, including the fluorination of vinyl azides, indicating the accessibility of this functional group. organic-chemistry.org

Development of Chemical Libraries for High-Throughput Screening and Structure-Activity Studies

The ability to readily derivatize both the pyridine ring and the α-fluoro ketone moiety makes this compound an excellent scaffold for the construction of chemical libraries. These libraries, containing a diverse range of related compounds, are invaluable for high-throughput screening (HTS) in drug discovery to identify hit compounds with desired biological activities.

The palladium-catalyzed cross-coupling reactions discussed in section 6.1.1 are particularly well-suited for library synthesis due to their broad substrate scope and generally high yields. By employing a variety of boronic acids, alkynes, or organozinc reagents, a large number of analogs with different substituents at the 6-position of the pyridine ring can be rapidly synthesized. For example, DNA-encoded library technology (DELT) has been successfully used to create vast libraries from scaffolds amenable to diversification through such reactions. nih.gov

Furthermore, subsequent modifications of the α-fluoro ketone group can introduce additional diversity. Structure-activity relationship (SAR) studies on the resulting library of compounds can then provide crucial insights into the structural requirements for biological activity. For instance, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives have been conducted to identify potent kinase inhibitors. nih.gov Similarly, SAR studies on pyrimidine (B1678525) analogues have been performed to evaluate their antibacterial and anticancer activities. researchgate.net While specific SAR studies on derivatives of this compound are not widely reported, the principles of library synthesis and SAR are directly applicable. scienceopen.commdpi.com

Strategies for Modifications on the Pyridine Ring and Side Chain

Beyond the palladium-catalyzed reactions at the bromine position, other modifications can be made to the pyridine ring and the fluoroethanone side chain to fine-tune the properties of the resulting molecules.

The pyridine ring itself can undergo further functionalization. For example, electrophilic aromatic substitution reactions can introduce substituents at other positions, although the electron-withdrawing nature of the acetyl group and the nitrogen atom will direct incoming electrophiles. Nucleophilic aromatic substitution is also a possibility, particularly if activating groups are present or under specific reaction conditions.

Biochemical and Chemical Biology Research Applications of 1 6 Bromopyridin 2 Yl 2 Fluoroethanone and Its Analogues

Structure-Activity Relationship (SAR) Investigations for Enzyme Inhibition and Receptor Binding

No studies detailing the SAR of 1-(6-Bromopyridin-2-yl)-2-fluoroethanone or its analogues are currently available. Research in this area would be necessary to understand how modifications to the bromopyridinyl or fluoroethanone moieties affect the compound's interaction with biological targets.

Mechanistic Understanding of Ligand-Target Interactions at the Molecular Level (e.g., covalent vs. reversible inhibition)

Without experimental data, it is not possible to determine whether this compound or its analogues act as covalent or reversible inhibitors of any specific biological target. The presence of the α-fluoroketone motif could potentially allow for covalent bond formation with nucleophilic residues in a target protein, but this has not been demonstrated.

Impact of Fluorine Substitution on Binding Affinity, Selectivity, and Metabolic Stability

The influence of the fluorine atom in this compound on its pharmacological properties is unknown. Generally, fluorine substitution can impact a molecule's binding affinity, selectivity, and metabolic stability, but specific data for this compound is lacking.

Design and Synthesis of Molecular Probes for Biological Target Identification and Validation

There is no published research on the use of this compound as a basis for designing molecular probes for target identification and validation.

Precursor Development for Molecular Imaging Agents (e.g., Radiotracers for Positron Emission Tomography (PET))

The potential of this compound as a precursor for PET radiotracers has not been explored in the available literature.

Design Considerations for Fluorine-18 (B77423) Labeling Strategies

While numerous strategies exist for fluorine-18 labeling, specific methodologies for the radiosynthesis of [¹⁸F]this compound have not been described.

Assessment of Radiochemical Yield and Molar Activity for Imaging Applications

As no radiosynthesis of fluorine-18 labeled this compound has been reported, there is no data on its potential radiochemical yield or molar activity.

Future Research Directions and Emerging Opportunities for 1 6 Bromopyridin 2 Yl 2 Fluoroethanone

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 1-(6-Bromopyridin-2-yl)-2-fluoroethanone is geared towards environmentally benign and efficient methodologies. Current synthetic approaches often rely on multi-step sequences that may generate significant waste. The development of sustainable routes is paramount, focusing on minimizing environmental impact while maximizing efficiency.

Key areas for development include:

Direct C-H Functionalization: A significant advancement would be the development of methods for the direct C-H acylation and fluorination of 6-bromopyridine. This would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.org

Green Solvents and Catalysts: The use of pyridine (B92270) and its derivatives in green chemistry is an expanding field. biosynce.com Future syntheses could employ environmentally friendly solvents and catalysts, such as biocatalysts or earth-abundant metal catalysts, to reduce reliance on hazardous reagents and solvents. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process.

Photocatalysis: Visible-light photocatalysis presents a sustainable method for forging new chemical bonds under mild conditions. rsc.org A potential route could involve the photocatalytic fluorination of a corresponding ketone precursor.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Advantages | Challenges |

| Traditional Multi-Step Synthesis | Well-established procedures for individual steps. | Low atom economy, potential for significant waste generation. |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. rsc.org | Achieving high regioselectivity and yield can be challenging. |

| Green Catalyst Systems | Reduced environmental impact, potential for catalyst recycling. biosynce.comnih.gov | Catalyst development and optimization may be required. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |

Exploration of Novel Reactivities and Catalytic Transformations

The unique combination of functional groups in this compound opens the door to a wide array of chemical transformations. The bromopyridine moiety is a well-established participant in cross-coupling reactions, while the α-fluoroketone provides a site for various nucleophilic and electrophilic interactions. beilstein-journals.orgresearchgate.net

Future research is likely to focus on:

Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netacs.orgmdpi.com This allows for the introduction of a wide range of aryl, alkyl, and other functional groups, leading to a diverse library of derivatives.

Reactivity of the α-Fluoroketone: The α-fluoroketone is a versatile functional group. It can act as an electrophile in reactions with various nucleophiles. beilstein-journals.org Its reactivity can also be influenced by the adjacent pyridine ring, potentially leading to unique reaction pathways.

Photoredox Catalysis: The ketone and pyridine moieties can both participate in photoredox catalytic cycles. acs.orgthieme-connect.comresearchgate.net This could enable novel transformations, such as the formation of C-C bonds under mild conditions, that are not accessible through traditional thermal methods. nih.gov

| Transformation Type | Potential Reagents/Catalysts | Expected Products |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst rsc.org | Aryl-substituted pyridyl fluoroethanones |

| Negishi Coupling | Organozinc reagents, Palladium catalyst sigmaaldrich.com | Alkyl- or aryl-substituted pyridyl fluoroethanones |

| Nucleophilic Addition to Ketone | Grignard reagents, Organolithium reagents | Tertiary alcohols |

| Photoredox-mediated Coupling | Alkenes, Iridium or Ruthenium photocatalysts nih.gov | γ-functionalized ketones |

Integration with Advanced Computational Design for Predictive Chemistry

Computational chemistry is poised to play a crucial role in unlocking the full potential of this compound. In silico methods can accelerate the discovery process by predicting reactivity, designing novel catalysts, and identifying potential biological targets. researchgate.netnih.gov

Emerging opportunities in this area include:

Predictive Reactivity Models: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the outcome of new transformations. This can help to guide experimental work and reduce the amount of trial-and-error required.

Catalyst Design: Computational screening can be employed to identify optimal catalysts for the synthesis and functionalization of this compound, leading to more efficient and selective reactions.

Virtual Screening for Biological Activity: The structure of this compound can be used as a starting point for virtual screening campaigns to identify potential interactions with enzymes and other biological targets. nih.govenamine.net This can aid in the rational design of new drug candidates.

Expansion into New Areas of Chemical Biology, Materials Science, and Agrochemical Research

The structural features of this compound make it an attractive candidate for applications in several fields beyond traditional organic synthesis.

Chemical Biology: Fluorinated molecules are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and binding affinity. nih.govacs.orgresearchgate.netresearchgate.net This compound could serve as a scaffold for the development of novel enzyme inhibitors or as a chemical probe to study biological processes.

Materials Science: Pyridine-containing ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The bromine atom provides a site for further functionalization, allowing for the tuning of the material's properties.

Agrochemical Research: A large number of modern agrochemicals contain fluorine and heterocyclic rings. researchgate.netresearchgate.netnih.govalfa-chemistry.comwikipedia.org The unique combination of a bromopyridine and a fluoroethanone moiety suggests that derivatives of this compound could exhibit interesting biological activity as herbicides, insecticides, or fungicides.

| Application Area | Potential Role of the Compound | Key Structural Features |

| Chemical Biology | Scaffold for enzyme inhibitors, chemical probes. researchgate.net | Fluorine for metabolic stability, pyridine for hydrogen bonding. |

| Materials Science | Ligand for metal-organic frameworks. | Pyridine nitrogen for metal coordination, bromine for post-synthetic modification. |

| Agrochemicals | Building block for new pesticides. researchgate.netnih.gov | Organofluorine and heterocyclic motifs common in agrochemicals. |

Q & A

Q. What synthetic routes are recommended for preparing 1-(6-Bromopyridin-2-yl)-2-fluoroethanone, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound can be approached via halogenation and fluorination steps. A plausible route involves:

Bromination : Starting with 6-bromopyridine-2-carbaldehyde (), introduce the ketone group via oxidation or nucleophilic addition.

Fluorination : Use fluorinating agents like trifluoromethyltrimethylsilane (TMS-CF) with a catalyst (e.g., TBAF) to introduce the fluorine atom ().

Q. Yield Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity.

- Catalyst Loading : Adjust TBAF concentration to balance reaction rate and side-product formation ().

- Purification : Silica gel chromatography (Hexane:EtOAc gradients) effectively isolates the product ().

Key Challenge : Low yields (e.g., 4% in analogous ketone synthesis; ) may arise from competing side reactions. Mitigate this by optimizing temperature (0–25°C) and reaction time (4–24 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral data should researchers expect?

Methodological Answer: Primary Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M] at m/z 219.95 for CHBrFNO) ().

- H and C NMR : Key signals include:

| Proton/Carbon Environment | H δ (ppm) | C δ (ppm) |

|---|---|---|

| Pyridin-2-yl H (C6 position) | 7.92 (d, J=6.8) | 154.7 (C) |

| Adjacent aromatic protons | 7.63 (m) | 141.7 (CH) |

| Fluorinated CH/CH | 2.64 (s)* | 26.2 (CH) |

Note: Fluorine substitution alters chemical shifts; compare with analogous compounds ().

- IR Spectroscopy : Confirm carbonyl (C=O) stretch near 1700 cm and C-F stretch at 1100–1200 cm.

Q. What functional group transformations are feasible using this compound as a precursor?

Methodological Answer: The compound’s bromine and ketone groups enable diverse transformations:

Nucleophilic Substitution :

- Suzuki Coupling : React with arylboronic acids (Pd catalysis) to replace bromine ().

- Amine/Alcohol Substitution : Use NaN or KSCN in ethanol/CHCN ().

Ketone Reduction :

- NaBH/LiAlH : Reduce to 1-(6-Bromopyridin-2-yl)-2-fluoroethanol ().

Oxidation :

- KMnO/CrO : Convert to carboxylic acid derivatives ().

Workflow Tip : Monitor reactions via TLC and isolate products using gradient elution chromatography.

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a superior leaving group, facilitating Pd-catalyzed couplings (e.g., Suzuki, Heck). Use Pd(PPh)/base in DMF at 80–100°C ().

- Fluorine : Electron-withdrawing effect activates the pyridine ring for electrophilic substitution but deactivates the ketone toward nucleophilic attack.

Q. Mechanistic Insight :

- Fluorine’s electronegativity increases the carbonyl’s electrophilicity, favoring nucleophilic additions at the α-carbon ().

- Bromine’s steric bulk may slow meta-substitution on the pyridine ring ().

Q. Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., 1-(6-Bromopyridin-2-yl)ethanone) using kinetic studies ().

Q. What experimental approaches are used to study the thermal stability and decomposition pathways of this compound under high-pressure conditions?

Methodological Answer: Protocol :

Thermal Decomposition : Heat the compound at 100°C under 1.7 atm in a sealed reactor ().

Product Analysis :

- GC-MS : Identify volatile decomposition products (e.g., pyridylcarbenes, cyclopropane derivatives; ).

- NMR/HRMS : Characterize non-volatile residues (e.g., 2-bromo-6-vinylpyridine).

Q. Key Findings :

- Carbene intermediates form via nitrogen expulsion, leading to cyclopropane derivatives ().

- Decomposition pathways depend on solvent polarity and pressure ().

Safety Note : Use high-pressure reactors with pressure relief valves and inert atmospheres.

Q. How can computational methods complement experimental data in predicting this compound’s reactivity?

Methodological Answer: Computational Tools :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond lengths/angles and Fukui indices for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways to identify transition states ().

Q. Case Study :

- Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate electronic structure models ().

- Predict regioselectivity in cross-coupling reactions using frontier molecular orbital (FMO) analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.